4-Quinazolinamine, N,N-dimethyl-
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Overview
Description
“4-Quinazolinamine, N,N-dimethyl-” is a chemical compound with the molecular formula C10H11N3 . It is a derivative of quinazoline, a class of organic compounds that have drawn significant attention due to their wide range of biopharmaceutical activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For instance, the Povarov imino-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene, has been used for the synthesis of quinazoline derivatives .Molecular Structure Analysis
The molecular structure of “4-Quinazolinamine, N,N-dimethyl-” consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring . The compound also contains two methyl groups attached to one of the nitrogen atoms .Chemical Reactions Analysis
Quinazoline derivatives, including “4-Quinazolinamine, N,N-dimethyl-”, have been found to participate in various chemical reactions. For instance, they can undergo bromination reactions . Additionally, they can form complex products in a single-step synthesis from easily available starting materials .Mechanism of Action
While the specific mechanism of action of “4-Quinazolinamine, N,N-dimethyl-” is not mentioned in the retrieved sources, quinazoline derivatives are known to exhibit a broad spectrum of pharmacological activities. They have been found to have anti-cancer, anti-inflammatory, anti-bacterial, anti-convulsant, and antihyperlipidaemia activities, among others .
Safety and Hazards
While the specific safety and hazards of “4-Quinazolinamine, N,N-dimethyl-” are not mentioned in the retrieved sources, compounds with similar structures, such as N,N-Dimethylaniline, are known to be combustible and suspected of causing cancer. They are also toxic if swallowed, in contact with skin, or if inhaled .
Future Directions
Quinazoline derivatives, including “4-Quinazolinamine, N,N-dimethyl-”, continue to draw attention in the field of medicinal chemistry due to their significant biological activities . Future research may focus on the development of novel quinazoline-based drugs or drug candidates, as well as the exploration of their potential applications in biology, pesticides, and medicine .
Properties
IUPAC Name |
N,N-dimethylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13(2)10-8-5-3-4-6-9(8)11-7-12-10/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOSZUPNBFLYCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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